molecular formula C18H21NO6 B184521 N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 745-96-0

N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B184521
CAS RN: 745-96-0
M. Wt: 347.4 g/mol
InChI Key: SAANAEFSIKEDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide (DMT) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMT is a derivative of the psychedelic compound dimethyltryptamine (DMT), which has been found to have psychoactive effects. However, DMT itself does not exhibit these effects and is instead used for its research applications.

Mechanism Of Action

The exact mechanism of action of N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to interact with the serotonin system in the brain. Specifically, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide is believed to bind to serotonin receptors, which can lead to changes in neural activity and the release of neurotransmitters.

Biochemical And Physiological Effects

Studies have shown that N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can have a range of biochemical and physiological effects. For example, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. Additionally, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of using N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a treatment for addiction. Studies have shown that N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in this area. Additionally, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide and its potential effects on various biological systems.

Synthesis Methods

N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide compound.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been used in scientific research to study its effects on various biological systems. One area of interest has been its potential as a treatment for mood disorders such as depression and anxiety. Studies have shown that N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. This increase in BDNF levels may be responsible for the antidepressant effects of N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide.

properties

CAS RN

745-96-0

Product Name

N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H21NO6/c1-21-13-7-6-12(10-14(13)22-2)19-18(20)11-8-15(23-3)17(25-5)16(9-11)24-4/h6-10H,1-5H3,(H,19,20)

InChI Key

SAANAEFSIKEDHL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Other CAS RN

745-96-0

Origin of Product

United States

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